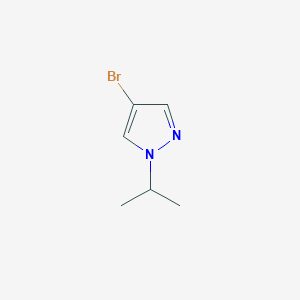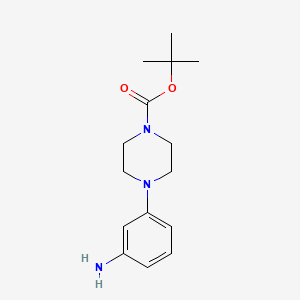
2-amino-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-substituted acetamides has been described, where various substituents are introduced to the acetamide moiety to evaluate their biological activity as opioid kappa agonists . Another synthesis approach involves the reaction of arylamines with other reagents to produce functionalized 2-aminohydropyridines and 2-pyridinones, indicating the versatility of reactions involving amine and acetamide groups .
Molecular Structure Analysis
The molecular structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been elucidated using spectroscopic techniques and crystallizes in the orthorhombic crystal system. The structure exhibits intermolecular hydrogen bonds, which are crucial for the stability and interactions of the molecule .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 2-amino-N-(pyridin-2-ylmethyl)acetamide. However, the synthesis of similar compounds involves reactions that could be applicable, such as the use of chiral amino acids to introduce various substituents, which could influence the reactivity and interactions of the acetamide derivatives .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-amino-N-(pyridin-2-ylmethyl)acetamide are not directly reported, the related compounds discussed in the papers suggest that these properties can be significantly influenced by the substituents on the acetamide nitrogen and the overall molecular conformation . The intermolecular hydrogen bonds observed in the crystal structure of a related compound also suggest that similar compounds may have significant solubility and stability characteristics .
Mécanisme D'action
Target of Action
This compound is used for pharmaceutical testing , suggesting that it may interact with various biological targets
Mode of Action
A related compound, 2-(2-acetamidophenyl)-2-oxo-n-(pyridin-2-ylmethyl)acetamide, has been studied in depth . This compound forms a complex with copper (II), which is suggested to have a distorted octahedral structure with three coordinate bonds
Biochemical Pathways
The related compound mentioned above was found to interact with the insulin-like growth factor 1 receptor (igf-1r)
Result of Action
The related compound’s copper (ii) complex was found to possess notable antibacterial and antifungal activity
Propriétés
IUPAC Name |
2-amino-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-5-8(12)11-6-7-3-1-2-4-10-7/h1-4H,5-6,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZPHHADOVYGMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627593 |
Source


|
| Record name | N-[(Pyridin-2-yl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-pyridin-2-ylmethyl-acetamide | |
CAS RN |
3014-26-4 |
Source


|
| Record name | N-[(Pyridin-2-yl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)


![7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1290140.png)







![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)

